molecular formula C11H4BrF6N B1274484 4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS No. 35853-45-3

4-Bromo-2,8-bis(trifluoromethyl)quinoline

Cat. No. B1274484
CAS RN: 35853-45-3
M. Wt: 344.05 g/mol
InChI Key: DXALAFAFIXJDOS-UHFFFAOYSA-N
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Description

4-Bromo-2,8-bis(trifluoromethyl)quinoline (4-Br-2,8-BTMQ) is an organic compound with a wide range of applications in the field of science and technology. It is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and industrial chemicals. 4-Br-2,8-BTMQ has also been used as a fluorogenic probe for the detection and quantification of various biomolecules. In addition, 4-Br-2,8-BTMQ has been explored for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Bromo-2,8-bis(trifluoromethyl)quinoline has been extensively studied for its synthesis and chemical reactivity. Schlosser et al. (2006) demonstrated that this compound undergoes metalation at specific positions, influenced by steric pressure and substituent effects, indicating its potential utility in organic synthesis (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006). Another study by Marull and Schlosser (2003) explored the conversion of 4-bromo-2-(trifluoromethyl)quinolines into various derivatives through halogen/metal exchange, showcasing the versatility of this compound in synthetic chemistry (Marull & Schlosser, 2003).

Crystallography and Structural Analysis

The crystal structures of derivatives of this compound have been analyzed to understand their molecular conformations and intermolecular interactions. De Souza et al. (2015) provided insights into the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these structures (De Souza, Gonçalves, Wardell, & Wardell, 2015).

Application in Biological Research

This compound has shown potential in biological research, particularly in the development of antimalarial compounds. Hamann et al. (2014) synthesized novel triazole-linked compounds using this compound as a scaffold, exhibiting significant in vitro activity against Plasmodium falciparum (Hamann, de Kock, Smith, van Otterlo, & Blackie, 2014). Additionally, Kgokong et al. (2008) reported the synthesis of N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes using this compound, showing antimalarial activity and selectivity in cytotoxicity against parasite cells (Kgokong, Matsabisa, Smith, & Breytenbach, 2008).

Photophysical Properties

Studies have explored the photophysical properties of derivatives of this compound. For instance, Karasawa et al. (2016) investigated regioselective photocyclizations of di(quinolinyl)arylamines and tri(quinolinyl)amine, which included derivatives of this compound, noting significant emission color changes and photoreaction-induced self-assemblies (Karasawa, Todo, Usui, Harada, Yoza, Suemune, & Koga, 2016).

Safety and Hazards

4-Bromo-2,8-bis(trifluoromethyl)quinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Relevant Papers Relevant papers on this compound include studies on its synthesis , its physical and chemical properties , and its potential use in anti-Zika virus activity .

properties

IUPAC Name

4-bromo-2,8-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXALAFAFIXJDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399008
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35853-45-3
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35853-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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